synthesis and characterization of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine
synthesis and characterization of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine
An In-Depth Technical Guide to the Synthesis and Characterization of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine
Introduction
1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine is a tertiary amine and an ether, belonging to the class of phenoxyalkylamine compounds. Its molecular structure, incorporating a pyrrolidine ring, an ethyl linker, and a 4-chlorophenoxy group, makes it a valuable intermediate in synthetic organic chemistry. The constituent moieties are prevalent in a wide array of pharmacologically active molecules, suggesting its potential as a scaffold or building block in drug discovery and development. This guide provides a comprehensive overview of its synthesis via the Williamson ether synthesis, detailed methodologies for its structural characterization, and essential guidelines for its safe handling. The content is tailored for researchers and professionals engaged in chemical synthesis and drug development, offering both theoretical grounding and practical, field-proven protocols.
PART 1: Synthesis Methodology
The synthesis of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine is most efficiently achieved through the Williamson ether synthesis. This classic and reliable method involves the reaction of an alkoxide with a primary alkyl halide via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2]
Principle and Retrosynthetic Analysis
The Williamson ether synthesis is a versatile method for preparing both symmetrical and unsymmetrical ethers.[3] The reaction proceeds via an SN2 pathway, where an alkoxide ion acts as the nucleophile and attacks an electrophilic carbon atom bearing a good leaving group, typically a halide.[1][2]
For an unsymmetrical ether like 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine, two primary retrosynthetic disconnections are possible:
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Path A: Disconnection of the ether bond results in 4-chlorophenol and 1-(2-chloroethyl)pyrrolidine. In the forward synthesis, the 4-chlorophenoxide ion (the nucleophile) attacks the primary alkyl chloride (the electrophile).
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Path B: Alternative disconnection yields 1-(4-chlorophenoxy)ethanol and pyrrolidine. This route is less practical as it involves creating a less reactive secondary halide or tosylate from the ethanol derivative.
Causality Behind Route Selection: Path A is the superior synthetic strategy. The SN2 mechanism is highly sensitive to steric hindrance at the electrophilic carbon.[3][4] Path A utilizes a primary alkyl halide (1-(2-chloroethyl)pyrrolidine), which is an ideal substrate for SN2 reactions. Conversely, synthetic routes derived from Path B would likely involve a secondary electrophile, which would significantly increase the probability of a competing E2 elimination reaction, especially with a strong base like a deprotonated amine, leading to lower yields of the desired ether.[4]
Detailed Experimental Protocol
This protocol describes the synthesis following Path A. The procedure is self-validating, with clear steps for reaction, work-up, and purification.
Materials and Reagents:
| Reagent | CAS No. | Molecular Formula | M.W. ( g/mol ) |
| 4-Chlorophenol | 106-48-9 | C₆H₅ClO | 128.56 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 |
| 1-(2-Chloroethyl)pyrrolidine hydrochloride | 7250-67-1 | C₆H₁₃Cl₂N | 170.08 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | C₃H₇NO | 73.09 |
| Diethyl ether (Et₂O) | 60-29-7 | C₄H₁₀O | 74.12 |
| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | MgSO₄ | 120.37 |
| Deionized Water (H₂O) | 7732-18-5 | H₂O | 18.02 |
Procedure:
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Preparation of the Nucleophile (Sodium 4-chlorophenoxide):
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To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-chlorophenol (1.0 eq).
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Dissolve the phenol in anhydrous N,N-Dimethylformamide (DMF).
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Carefully add sodium hydroxide (1.1 eq) portion-wise to the solution at room temperature. The reaction is exothermic.
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Stir the mixture at room temperature for 1 hour to ensure complete formation of the phenoxide salt.
-
-
SN2 Reaction:
-
To the resulting phenoxide solution, add 1-(2-chloroethyl)pyrrolidine hydrochloride (1.0 eq). Note: An additional equivalent of base (e.g., another 1.1 eq of NaOH or K₂CO₃) is required to neutralize the hydrochloride salt and liberate the free amine for the reaction.
-
Heat the reaction mixture to 80-90 °C and maintain stirring under a nitrogen atmosphere for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4-chlorophenol) is consumed.
-
-
Work-up and Extraction:
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Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash them sequentially with 1 M NaOH solution (to remove any unreacted phenol) and then with brine.
-
-
Purification:
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine.
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PART 2: Characterization and Structural Elucidation
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Physical Properties
The fundamental physical properties of the target compound are summarized below.[5][6]
| Property | Value |
| Molecular Formula | C₁₂H₁₆ClNO |
| Molecular Weight | 225.72 g/mol |
| Exact Mass | 225.092042 g/mol |
| Appearance | Expected to be a liquid or low-melting solid |
Spectroscopic Analysis Workflow
A multi-technique spectroscopic approach is employed for unambiguous structural confirmation.
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.
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¹H NMR Spectroscopy: The proton NMR spectrum provides information on the electronic environment, number, and connectivity of hydrogen atoms. The expected signals for 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine are detailed below.
Protons (Assignment) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Pyrrolidine (CH₂) - C2', C5' ~ 2.6 - 2.8 Triplet (t) 4H Pyrrolidine (CH₂) - C3', C4' ~ 1.7 - 1.9 Multiplet (m) 4H N-CH₂ ~ 2.9 - 3.1 Triplet (t) 2H O-CH₂ ~ 4.0 - 4.2 Triplet (t) 2H Aromatic (Ar-H) - ortho to O ~ 6.8 - 7.0 Doublet (d) 2H Aromatic (Ar-H) - ortho to Cl ~ 7.2 - 7.4 Doublet (d) 2H -
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. Based on computational data, the following signals are expected.[5]
Carbon (Assignment) Predicted Chemical Shift (δ, ppm) Pyrrolidine (CH₂) - C3', C4' ~ 23.5 Pyrrolidine (CH₂) - C2', C5' ~ 54.2 N-CH₂ ~ 56.0 O-CH₂ ~ 66.8 Aromatic (CH) - ortho to O ~ 115.8 Aromatic (C) - C-Cl ~ 125.5 Aromatic (CH) - ortho to Cl ~ 129.2 Aromatic (C) - C-O ~ 157.5
2.2.2 Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation of the molecule.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z 225.
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Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z 227 with an intensity of about one-third of the M⁺ peak.
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Key Fragmentation: A hallmark fragmentation for N-alkyl pyrrolidines is the alpha-cleavage, leading to the formation of a stable N-methylenepyrrolidinium immonium ion.[7] The dominant fragment is often observed at m/z 84, corresponding to the [C₅H₁₀N]⁺ fragment.
2.2.3 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| C-H (Aromatic) | Stretch | 3100 - 3000 |
| C-H (Aliphatic) | Stretch | 3000 - 2850 |
| C=C (Aromatic) | Stretch | 1600 - 1450 |
| C-O-C (Aryl-Alkyl Ether) | Asymmetric Stretch | 1270 - 1200 |
| C-N (Tertiary Amine) | Stretch | 1250 - 1020 |
| C-Cl (Aryl Halide) | Stretch | 1100 - 1000 |
PART 3: Safety, Handling, and Storage
Adherence to strict safety protocols is paramount when working with the title compound and its precursors.
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Hazard Assessment: The primary hazards are associated with the starting materials.
-
Pyrrolidine and its derivatives: Pyrrolidine is a highly flammable liquid and vapor, is harmful if swallowed or inhaled, and causes severe skin burns and eye damage.[8] While the final product is less volatile, it should be handled with care.
-
4-Chlorophenol: This compound is toxic and a known irritant.
-
Solvents: DMF is a reproductive hazard, and diethyl ether is extremely flammable.
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required.
-
-
Handling:
-
Storage:
PART 4: Applications and Future Directions
1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine is primarily utilized as a chemical intermediate. Its structural motifs are of significant interest to the pharmaceutical industry.
-
Medicinal Chemistry Scaffold: The phenoxyalkylamine framework is a common feature in drugs targeting various receptors and enzymes. The pyrrolidine moiety can influence solubility, metabolic stability, and receptor binding affinity. This compound serves as a readily accessible starting point for synthesizing libraries of new chemical entities for high-throughput screening.
-
Potential Biological Activity: Derivatives of 5-oxopyrrolidine have shown promising anticancer and antimicrobial activities.[12] While the biological profile of the title compound is not extensively documented, its structure warrants investigation for various biological targets.
-
Future Research: Future research could focus on derivatizing the aromatic ring or the pyrrolidine nucleus to explore structure-activity relationships (SAR). Furthermore, its use in the synthesis of complex natural products or novel materials could be an interesting avenue for exploration.
References
- Niu, C. et al. (2009). First generation 5-vinyl-3-pyridinecarbonitrile PKCtheta inhibitors. Bioorganic & medicinal chemistry letters, 19(20), 5829-5832.
- SpectraBase. (n.d.). Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]-. John Wiley & Sons, Inc.
- PubChem. (n.d.). 1-(2-(4-chlorophenoxy)ethyl)pyrrolidine. National Center for Biotechnology Information.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Fisher Scientific. (n.d.). Safety Data Sheet: 2-(4-Chlorophenyl)pyrrolidine.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Sigma-Aldrich. (2025). Safety Data Sheet: Pyrrolidine.
- Chemos GmbH & Co.KG. (2024). Safety Data Sheet: 1-ethyl-2-(nitromethylene)pyrrolidine.
- Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- Central Drug House (P) Ltd. (n.d.). PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- PubMed. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality.
- Bouling Chemical Co., Limited. (n.d.). 1-[2-(4-Bromophenoxy)-Ethyl]-Pyrrolidine.
- MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.
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